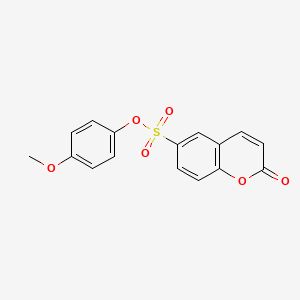

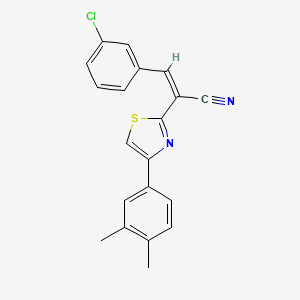

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . The molecule also has a carboxamide group attached to the naphthyridine ring and a dimethylphenyl group attached via a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the naphthyridine ring system, which is a bicyclic structure containing two nitrogen atoms . The dimethylphenyl group would add additional complexity to the molecule’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the naphthyridine ring and the carboxamide group. The nitrogen atoms in these groups could potentially act as nucleophiles in certain reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the naphthyridine ring and the carboxamide group .Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity Research into the chemical synthesis and cytotoxic activity of various carboxamide derivatives, including compounds related to N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, has been a significant area of study. These compounds have shown potential in inhibiting the growth of cancer cells, such as murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, with IC(50) values less than 10 nM for some derivatives. A specific focus has been on developing these compounds for their potent cytotoxic properties against various cancer cell lines, showcasing their potential as therapeutic agents in oncology (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antibacterial Activity Another critical area of research involves the synthesis and evaluation of carboxamide derivatives for antibacterial activity. These studies aim to develop new antibacterial agents capable of combating resistant bacterial strains. For instance, specific derivatives have been synthesized and evaluated for their effectiveness against Escherichia coli and other gram-negative bacteria, highlighting the versatility of these compounds in addressing a broad range of infectious diseases (Santilli, Scotese, & Yurchenco, 1975).

Gastric Antisecretory Properties Research has also been conducted on the gastric antisecretory properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which include compounds structurally related to this compound. These studies have identified compounds with potent activity in reducing gastric acid secretion, offering potential new treatments for conditions like peptic ulcers and gastroesophageal reflux disease (Santilli, Scotese, Bauer, & Bell, 1987).

Anticancer Agent Pharmacokinetics The development and validation of analytical methods for determining the pharmacokinetics of anticancer agents related to this compound in biological systems is another area of focus. Such studies are crucial for understanding the distribution, metabolism, and excretion of these compounds, facilitating their development into clinically useful drugs (Lukka, Kestell, Paxton, & Baguley, 2008).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2,3-dimethylphenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c1-11-6-4-8-15(12(11)2)20-17(22)14-10-13-7-5-9-19-16(13)21(3)18(14)23/h4-10H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFFFGOMWOGIAGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-Methoxypyridin-3-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2686677.png)

![2-(2-chloro-6-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2686679.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)

![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)

![Diethyl 2-[(1,3,4-thiadiazol-2-ylamino)methylidene]propanedioate](/img/structure/B2686689.png)

![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide](/img/structure/B2686696.png)